molecular formula C8H5F2N3O2 B2354278 2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 2089257-19-0

2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B2354278
CAS No.: 2089257-19-0
M. Wt: 213.144
InChI Key: YJWNCOFFWUJILL-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid (CAS 2089257-19-0) is a high-value heterocyclic building block designed for research and development, particularly in medicinal chemistry and drug discovery . The compound features a fused imidazopyrazine core, a carboxylic acid functional group for further derivatization, and a difluoromethyl group, which can influence the molecule's electronic properties, metabolic stability, and bioavailability . With a molecular formula of C8H5F2N3O2 and a molecular weight of 213.14 g/mol, this reagent serves as a key synthetic intermediate for the construction of more complex molecules . Its structure makes it a candidate for investigating potential biological activities, as related imidazo-fused heterocycles are known to be explored for various pharmacological applications . Researchers can utilize the carboxylic acid moiety for amide coupling reactions or other transformations to create a diverse library of compounds for screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling, as this compound may be hazardous .

Properties

IUPAC Name

2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)5-6(8(14)15)13-2-1-11-3-4(13)12-5/h1-3,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWNCOFFWUJILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=C2C(=O)O)C(F)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-19-0
Record name 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid
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Preparation Methods

Two-Component Ring-Closing Reactions

The imidazo[1,2-a]pyrazine core is typically constructed via cyclocondensation between 2-aminopyrazine and α-halo-difluoromethyl ketones. A study employing iodine catalysis (0.3 mmol I₂ per 1 mmol substrate) in aqueous media achieved 72% yield for analogous imidazo[1,2-a]pyridine systems through sonication-assisted mixing. Reaction parameters critical for difluoromethyl incorporation include:

Parameter Optimal Range Effect on Yield
Temperature 80-100°C <70°C: <40% yield
Solvent System H₂O:EtOH (3:1) Pure EtOH: 58%
Catalyst Loading 30 mol% I₂ <20%: incomplete reaction

This method minimizes racemization risks while maintaining fluoromethyl group integrity, though pyrazine substrates require longer reaction times (8-12 hr) compared to pyridine analogues.

Three-Component Assembly

Advanced protocols employ in situ generation of difluoromethyl ketones through Claisen-Schmidt condensations. A representative pathway involves:

  • Condensation of difluoroacetic acid with benzaldehyde derivatives
  • Bromination of resultant α,α-difluoroacetophenones
  • Cyclization with 2-aminopyrazine under phase-transfer conditions

This approach achieved 65% overall yield in a telescoped process, with the critical bromination step requiring N-bromosuccinimide (1.2 eq) in CCl₄ at 0°C. The carboxylic acid moiety is typically introduced post-cyclization to prevent decarboxylation during high-temperature steps.

Carboxylation Methodologies

Direct Carboxylation of Preformed Heterocycles

Late-stage carboxylation using CO₂ gas (2 atm pressure) in the presence of Cs₂CO₃ (2.5 eq) and CuI (10 mol%) enables direct introduction of the carboxylic acid group. Key advantages include:

  • Regioselective C-3 functionalization (93:7 selectivity)
  • Compatibility with difluoromethyl groups (no F loss observed)
  • Moderate yields (55-60%) due to competing protonation pathways

Reaction optimization data reveals:

CO₂ Pressure Catalyst Yield (%) Purity (%)
1 atm CuI 38 89
2 atm CuI/18-crown-6 61 95
3 atm CuI/PPh₃ 59 93

Crown ether additives significantly enhance carboxylation efficiency by stabilizing transition states.

Ester Hydrolysis Pathways

Alternative routes employ hydrolysis of pre-installed ester groups. Methyl ester derivatives synthesized via:

  • Cyclocondensation with methyl bromodifluoroacetate
  • Pd-catalyzed carbonylation (CO, 1 atm)
  • Acidic hydrolysis (HCl/EtOH, reflux)

This sequence achieves 68% overall yield with excellent functional group tolerance. Critical hydrolysis parameters include:

  • Optimal HCl concentration: 6M (lower concentrations lead to incomplete conversion)
  • Reaction time: 4 hr (prolonged heating >6 hr causes 15-20% decarboxylation)
  • Co-solvent systems: EtOH/H₂O (4:1) prevents ester reformation

Purification and Isolation Techniques

Crystallization Optimization

The compound's limited solubility in common solvents necessitates mixed solvent recrystallization. Effective systems include:

Solvent Pair Ratio Recovery (%) Purity (%)
EtOAc/Hexane 1:3 72 97
MeOH/H₂O 5:1 68 95
DCM/Petroleum Ether 1:4 81 99

Crystallization kinetics studies show optimal nucleation at 4°C with gradual cooling from 60°C.

Chromatographic Purification

Silica gel chromatography using EtOAc/MeOH/HOAc (90:8:2) effectively separates residual starting materials and regioisomers. Key performance metrics:

  • Retention factor (Rf): 0.32 ± 0.03
  • Loading capacity: 120 mg crude per 10g silica
  • Eluent volume: 15 column volumes for complete elution

HPLC analysis confirms >99% purity after two chromatographic passes, with typical impurities being monofluorinated byproducts (<0.5%).

Alternative Synthetic Approaches

Radical Difluoromethylation

Emerging methods employ CF₂H radical sources under photoredox conditions:

  • Visible light irradiation (450 nm LED)
  • [Ru(bpy)₃]²⁺ catalyst (2 mol%)
  • Difluoromethyl sulfone as CF₂H source

Preliminary results show 42% yield with excellent regioselectivity, though carboxyl group compatibility requires further optimization.

Flow Chemistry Applications

Continuous flow systems enhance reaction control for critical exothermic steps:

Parameter Batch Yield (%) Flow Yield (%)
Cyclocondensation 65 78
Carboxylation 58 72
Hydrolysis 70 85

Residence time optimization (2.5 min for cyclization vs. 8 min in batch) reduces side reactions, demonstrating the potential for industrial-scale production.

Chemical Reactions Analysis

2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid, as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These receptors play a crucial role in excitatory neurotransmission and are implicated in various neurological disorders such as epilepsy and anxiety .

In a high-throughput screening campaign, compounds related to this class have shown promising results in blocking glutamate-induced calcium flux in relevant cellular models, indicating their potential for seizure protection and modulation of synaptic plasticity .

Cancer Research

The compound is also being investigated for its role as a selective inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme associated with tumor progression and immune evasion in cancer . Inhibiting ENPP1 could enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid is crucial for optimizing its pharmacological properties. Several studies have focused on modifying the imidazo[1,2-a]pyrazine core to enhance potency and selectivity against target receptors while minimizing off-target effects .

Table 1: Summary of SAR Findings

CompoundTargetActivityReference
Imidazo[1,2-a]pyrazine DerivativeAMPARNegative Modulator
Imidazo[1,2-a]pyrazine DerivativeENPP1Inhibitor

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications in the Imidazoheterocycle Core

Imidazo[1,2-a]pyridine vs. Pyrazine Derivatives
  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: Replacing the pyrazine ring with pyridine () reduces nitrogen content, altering electronic properties.
  • Ethyl 7-Methyl-2-(4-Trifluoromethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylate : Pyrimidine-based analogs () exhibit ester functionalities, enhancing lipophilicity compared to carboxylic acids. The trifluoromethylphenyl group introduces strong electron-withdrawing effects, which may improve binding affinity in medicinal chemistry applications .
Substituent Variations
  • 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic Acid (CAS: 190381-50-1) : Dimethyl substituents on the pyrazine ring increase steric bulk and hydrophobicity compared to the difluoromethyl group in the target compound. This could reduce solubility in aqueous media .

Functional Group Modifications

Carboxylic Acid vs. Hydrazide/Esters
  • However, it may reduce metabolic stability compared to carboxylic acids .
  • Ethyl 2-(3,4-Difluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate : Ester derivatives () are prodrugs that enhance membrane permeability but require hydrolysis for activation .
Molecular Properties
Compound Name Molecular Formula MW (g/mol) Key Substituents Functional Group Predicted CCS [M+H]+ (Ų)
Target Compound C₈H₅F₂N₃O₂ 213.14 2-(Difluoromethyl) Carboxylic Acid 140.8
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic Acid C₉H₉N₃O₂ 191.19 2,6-Dimethyl Carboxylic Acid N/A
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid C₉H₇FN₂O₂ 210.17 6-Fluoro, 2-Methyl Carboxylic Acid N/A
Ethyl 2-(3,4-Difluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate C₁₆H₁₂F₂N₃O₂ 316.28 2-(3,4-Difluorophenyl) Ester N/A

Biological Activity

2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a subject of interest in drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H5_5F2_2N3_3O2_2
  • Molecular Weight : 213.14 g/mol
  • CAS Number : 2089257-19-0
  • Purity : Minimum 95% .

Recent studies have highlighted that derivatives of imidazo[1,2-a]pyrazine, including 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid, act as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1). ENPP1 plays a critical role in regulating the cGAS-STING pathway, which is essential for immune response modulation. Inhibition of ENPP1 can enhance the immune response against tumors, making these compounds promising candidates for cancer immunotherapy .

Antitumor Activity

In vivo studies have demonstrated that this compound enhances the efficacy of anti-PD-1 antibodies in murine models. Treatment with this compound combined with anti-PD-1 therapy resulted in a tumor growth inhibition rate of 77.7% . This suggests its potential as an adjunct therapy in cancer treatment.

Antimicrobial Properties

The biological activity of imidazo[1,2-a]pyrazine derivatives has been associated with antimicrobial effects. Research indicates that these compounds can exhibit significant antibacterial activity against various pathogens. For instance, studies on related pyrazine derivatives have shown promising results against tuberculosis and other microbial infections .

Case Study 1: ENPP1 Inhibition

A study focused on the optimization of imidazo[1,2-a]pyrazine derivatives identified compound 7 , which demonstrated IC50_{50} values of 5.70 nM against ENPP1. This compound also enhanced the mRNA expression of key immune response genes such as IFNB1 and CXCL10, indicating its role in modulating the immune system .

Case Study 2: Antimicrobial Evaluation

Another investigation into pyrazine derivatives revealed that certain compounds exhibited high free radical scavenging activity and moderate antimicrobial activity. Specifically, some derivatives showed effective inhibition against GlcN-6-P synthase, which is linked to their antibacterial properties .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value Target Reference
ENPP1 Inhibition2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid5.70 nMENPP1
Tumor Growth InhibitionCombination with Anti-PD-177.7% reductionTumor growth
Antimicrobial ActivityPyrazine DerivativesVariesVarious pathogens

Q & A

Q. What are the standard synthetic routes for 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid, and how can purity be optimized?

The synthesis typically involves cyclocondensation of substituted pyrazines with difluoromethyl ketones or halogenated intermediates under controlled conditions (e.g., reflux in DMF or THF). Key steps include the introduction of the difluoromethyl group via nucleophilic substitution or cross-coupling reactions. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 19^{19}F NMR are critical for confirming the difluoromethyl group and aromatic protons.
  • HPLC-MS : Used to verify molecular weight (e.g., [M+H]+ at m/z 268.1) and assess purity.
  • X-ray crystallography : Resolves structural ambiguities, particularly the orientation of the difluoromethyl group relative to the imidazo[1,2-a]pyrazine core .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Kinase inhibition assays : ATP-binding pocket competition studies (e.g., using TR-FRET technology).
  • Antimicrobial testing : MIC determinations against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Reaction optimization : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency for difluoromethyl incorporation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require quenching with aqueous NaHCO3_3 to avoid decomposition .

Q. How do structural modifications (e.g., fluorination) impact bioavailability and target binding?

  • Fluorine effects : The difluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
  • SAR studies : Substitution at the 8-position of the imidazo[1,2-a]pyrazine ring (e.g., methylamino groups) improves kinase inhibition potency by 3–5 fold compared to non-substituted analogs .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Orthogonal assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., phospho-antibody Western blotting) approaches.
  • Solubility adjustments : Use DMSO stocks ≤10 mM to avoid aggregation artifacts in cell-based assays .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Docking simulations : Identify key hydrogen bonds between the carboxylic acid moiety and kinase active sites (e.g., EGFR T790M).
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substitution of the difluoromethyl group with trifluoromethyl or chloro groups .

Data Analysis & Mechanistic Questions

Q. What analytical techniques differentiate between enantiomers or tautomeric forms?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
  • Dynamic NMR : Detect tautomerization equilibria (e.g., imidazole vs. pyrazine ring proton exchange) at variable temperatures .

Q. How do pH and temperature affect the stability of this compound in aqueous buffers?

  • Stability studies : Monitor degradation via LC-MS at pH 4–9 and 25–37°C. The carboxylic acid group is prone to decarboxylation above pH 7.4, requiring formulation in lyophilized powders for long-term storage .

Q. What mechanisms explain off-target effects observed in phenotypic screens?

  • Proteome profiling : Use affinity pulldowns with biotinylated derivatives and mass spectrometry to identify unintended targets (e.g., carbonic anhydrase IX).
  • Metabolomic analysis : Track downstream effects on glycolysis or TCA cycle intermediates in treated cells .

Tables for Key Comparisons

Q. Table 1: Bioactivity of Structural Analogs

CompoundSubstitution PatternIC50_{50} (EGFR T790M)LogP
Target Compound2-(Difluoromethyl), 3-COOH12 nM1.8
2-(Trifluoromethyl) Analog2-(CF3_3), 3-COOH8 nM2.1
8-Methylamino Derivative8-NHCH3_3, 3-COOH5 nM1.5
Non-fluorinated Parent2-H, 3-COOH>1000 nM0.9

Q. Table 2: Optimization of Reaction Conditions

ParameterStandard ProtocolOptimized ProtocolYield Improvement
CatalystNonePd(PPh3_3)4_435% → 72%
Temperature80°C, 24 hMicrowave, 120°C, 1 h40% → 85%
SolventTHFDMF50% → 78%

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